molecular formula C16H22N2O8S B15190238 L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, dimethyl ester CAS No. 81865-26-1

L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, dimethyl ester

Cat. No.: B15190238
CAS No.: 81865-26-1
M. Wt: 402.4 g/mol
InChI Key: RVXPTLLPMARPBX-ZDUSSCGKSA-N
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Description

L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, dimethyl ester (referred to hereafter as Target Compound) is a synthetic derivative of L-glutamic acid, a key neurotransmitter in mammalian systems. This compound features a sulfonamide-linked phenyl group substituted with an ethoxycarbonylamino moiety and dimethyl ester groups on the glutamic acid backbone.

Key structural attributes:

  • Sulfonamide bridge: Enhances binding affinity to proteins, as seen in sulfonamide-based antitubercular agents .
  • Dimethyl esters: Block carboxyl groups of glutamic acid, increasing membrane permeability compared to free acids .

Properties

CAS No.

81865-26-1

Molecular Formula

C16H22N2O8S

Molecular Weight

402.4 g/mol

IUPAC Name

dimethyl (2S)-2-[[4-(ethoxycarbonylamino)phenyl]sulfonylamino]pentanedioate

InChI

InChI=1S/C16H22N2O8S/c1-4-26-16(21)17-11-5-7-12(8-6-11)27(22,23)18-13(15(20)25-3)9-10-14(19)24-2/h5-8,13,18H,4,9-10H2,1-3H3,(H,17,21)/t13-/m0/s1

InChI Key

RVXPTLLPMARPBX-ZDUSSCGKSA-N

Isomeric SMILES

CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)OC)C(=O)OC

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, dimethyl ester typically involves multiple steps. One common method starts with the protection of the amino and carboxyl groups of L-glutamic acid. The protected glutamic acid is then reacted with 4-aminobenzenesulfonyl chloride in the presence of a base to introduce the sulfonyl group. The ethoxycarbonyl group is introduced through a subsequent reaction with ethyl chloroformate. Finally, the dimethyl ester is formed by esterification using methanol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade reagents and solvents, along with stringent purification steps, ensures the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, dimethyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethoxycarbonyl group.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, dimethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, dimethyl ester involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially modifying their function. The ethoxycarbonyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. These interactions can affect various biochemical pathways, making the compound useful in research and therapeutic applications .

Comparison with Similar Compounds

Structural Comparisons

The Target Compound is compared to structurally related L-glutamic acid derivatives (Table 1):

Table 1: Structural Comparison of Glutamic Acid Derivatives

Compound Name Substituents on Phenyl Ring Ester Groups Molecular Formula Molecular Weight Key Features Reference
Target Compound 4-(Ethoxycarbonylamino)phenylsulfonyl Dimethyl C₁₇H₂₃N₂O₈S 423.44 g/mol Sulfonamide linker, ethoxycarbonyl prodrug N/A
Dimethyl N-(4-aminobenzoyl)-L-glutamate 4-Aminobenzoyl Dimethyl C₁₄H₁₈N₂O₅ 294.30 g/mol Simpler structure, lacks sulfonyl group
N-[4-[(Cyanomethyl)amino]-2-fluorobenzoyl]-L-glutamic acid diethyl ester 4-(Cyanomethyl)amino-2-fluorobenzoyl Diethyl C₁₈H₂₂FN₃O₅ 379.39 g/mol Fluorine atom enhances metabolic stability
L-Glutamic acid, N-(4-aminobenzoyl)-, dimethyl ester (Pemetrexed intermediate) 4-Aminobenzoyl Dimethyl C₁₅H₁₉N₃O₅ 321.33 g/mol Anticancer prodrug precursor
N-[4-[[(Benzyloxy)carbonyl]methylamino]benzoyl]-L-glutamic acid gamma-methyl ester 4-(Benzyloxycarbonylmethylamino)benzoyl Methyl C₂₃H₂₅N₃O₇ 455.46 g/mol Benzyl-protected amine, MTX derivative

Key Observations :

  • Sulfonamide vs. Benzoyl Linkers : The Target Compound’s sulfonamide group (as in ) may enhance binding to sulfonamide-sensitive targets (e.g., bacterial enzymes) compared to benzoyl-linked derivatives .
  • Ester Groups : Dimethyl esters (Target Compound, ) confer higher lipophilicity than diethyl () or benzyl esters (), influencing absorption and tissue distribution.
  • Substituent Effects: The ethoxycarbonylamino group in the Target Compound may act as a prodrug, unlike the cyanomethyl or benzyloxycarbonyl groups in other derivatives.

Comparison with Other Derivatives :

  • Pemetrexed Intermediate () : Uses bromo and butyraldehyde substituents, requiring palladium-catalyzed couplings.
  • MTX Derivatives () : Employ mixed anhydride methods for amide bond formation, similar to Target Compound’s sulfonamide synthesis.
  • Antitubercular Sulfonamides () : Utilize nucleophilic substitution on sulfonyl chlorides, paralleling the Target Compound’s sulfonylation step.

Pharmacological and Functional Properties

  • Prodrug Potential: The ethoxycarbonylamino group may hydrolyze in vivo to release an amine, analogous to nitro phenyl esters in .
  • Enzyme Inhibition : Sulfonamide derivatives (e.g., ) inhibit bacterial dihydropteroate synthase; the Target Compound may share this mechanism.
  • Cytotoxicity : Glutamic acid esters with bulky substituents (e.g., ) show anticancer activity, suggesting the Target Compound could target folate pathways.

Table 2: Functional Comparison

Compound Name Biological Activity Solubility (Predicted) Metabolic Stability
Target Compound Potential enzyme inhibition/prodrug Moderate (logP ~2.5) High (ester stable)
Antitubercular Sulfonamides Mycobacterium tuberculosis inhibition Low (logP ~3.0) Moderate
Pemetrexed Intermediate Anticancer (thymidylate synthase) Low (logP ~3.2) High
MTX Derivatives Dihydrofolate reductase inhibition Low (logP ~2.8) Low (ester labile)

Biological Activity

L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, dimethyl ester (CAS Number: 81865-26-1) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics and neurotransmission. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological implications.

  • Molecular Formula : C16H22N2O8S
  • Molecular Weight : 402.46 g/mol
  • Synonyms : Dimethyl N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-L-glutamate

Biological Activity Overview

L-Glutamic acid derivatives have been extensively studied for their role in modulating glutamate receptors and influencing cancer cell metabolism. The compound's structure suggests potential interactions with both the glutamatergic system and pathways involved in tumorigenesis.

1. Glutamate Receptors Interaction

The biological activity of L-glutamic acid derivatives is significantly associated with their interaction with glutamate receptors, particularly the metabotropic glutamate receptors (mGluRs). These receptors play crucial roles in neurotransmission and are implicated in various neurological disorders and cancers.

  • mGluR Activation : Studies indicate that compounds targeting mGluRs can modulate intracellular signaling pathways, such as those involving phospholipase C (PLC), which leads to increased intracellular calcium levels and activation of protein kinases .

2. Anticancer Potential

Recent research has focused on the anticancer properties of glutamic acid derivatives. Compounds that modify glutamine or glutamic acid behavior in cancer cells have shown promise as therapeutic agents.

  • Cytotoxicity Studies : A study identified several glutamic acid derivatives that exhibited cytotoxic effects against various cancer cell lines, including breast adenocarcinoma and lung cancer cells. Notably, certain derivatives demonstrated significant bioactivity with lower toxicity profiles .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A series of synthesized glutamic acid derivatives were evaluated for their cytotoxic effects on cancer cell lines. Compound 2Ba5 showed the lowest toxicity, while derivative 4Db6 exhibited the most intense bioactivity against multiple cancer types .
  • Mechanistic Insights :
    • Molecular docking studies have elucidated how these compounds interact with target proteins involved in cancer metabolism. For instance, the ability of certain derivatives to disrupt glutamine metabolism has been linked to their anticancer efficacy .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget/MechanismIC50 Value
2Ba5CytotoxicityBreast adenocarcinomaNot specified
4Db6CytotoxicityLung carcinomaNot specified
mGluR5 AntagonistsReceptor ModulationmGluR5 (metabotropic receptor)IC50 = 0.30 µM

Toxicological Data

The acute toxicity of this compound was assessed in rodent models, revealing a lethal dose (LD) greater than 2500 mg/kg . While specific toxic effects were not detailed, such data underscore the importance of evaluating safety profiles for potential therapeutic applications.

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